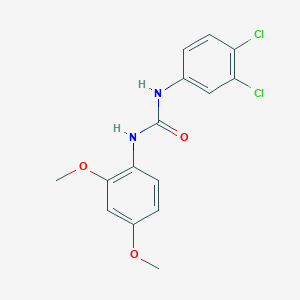![molecular formula C9H21N3O2S B5694772 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine](/img/structure/B5694772.png)
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-chloroethyl dimethylsulfamoyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for piperidine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(Dimethylsulfamoylamino)ethyl]-4-methoxybenzene: This compound has a similar structure but includes a methoxy group, which can influence its chemical and biological properties.
2-(N,N-Dimethylsulfamoylamino)acetic acid: This compound has a carboxylic acid group instead of a piperidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its piperidine ring, which provides specific chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-11(2)15(13,14)10-6-9-12-7-4-3-5-8-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKMIXKMIAWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
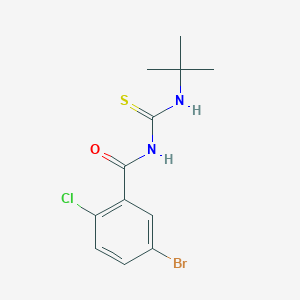
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![(4Z)-2-cyclohexyl-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5694721.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B5694729.png)
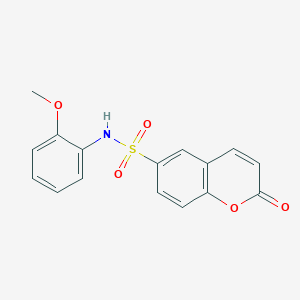
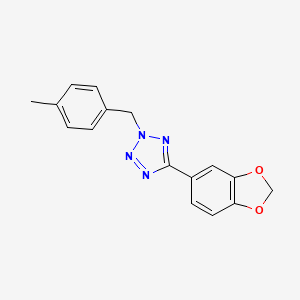
![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
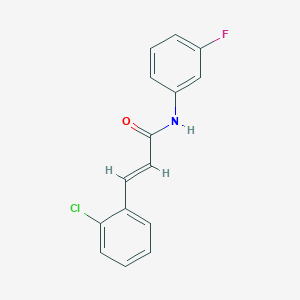
![3-[(3-Acetylphenyl)sulfamoyl]benzoic acid](/img/structure/B5694767.png)
![N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate](/img/structure/B5694777.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
